2-(1,2,3-三唑-1-基)乙酰肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

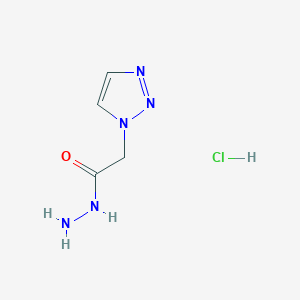

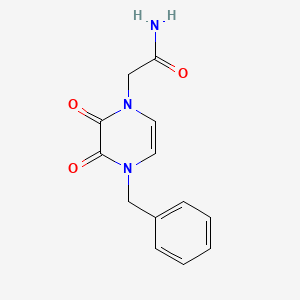

2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride is a research chemical with the molecular formula C4H8ClN5O and a molecular weight of 177.59 . It is also known by the synonyms 2-(1-triazolyl)acetohydrazide hydrochloride and 2-(triazol-1-yl)acetohydrazide hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride includes a five-membered 1,2,3-triazole ring with three nitrogen atoms . The InChI key is WZKDSSKQZSHGLW-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives have been studied extensively. For instance, they have been used as corrosion inhibitors for mild steel in 1.0 M HCl solution . The inhibitors act as mixed type inhibitors and are adsorbed onto a steel surface by physical and chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride include stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .科学研究应用

Antiviral Activity

Viruses pose a significant threat to human health, and the need for effective antiviral agents remains high1,2,3-triazoles , including derivatives like 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride , have shown promise as antiviral compounds . These molecules disrupt the replication cycle of viruses, aiding the body in eliminating them. Notably, 1,2,3-triazoles are stable, form hydrogen bonds, and interact with biomolecular targets. Researchers have explored their potential against various viruses, including coxsackievirus B3 .

Ecological Corrosion Inhibition

Beyond antiviral properties, 1,2,3-triazole derivatives have been investigated as corrosion inhibitors . For instance, 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride has been studied for its ability to protect metals from corrosion . These compounds play a crucial role in maintaining infrastructure and preventing material degradation.

Biological Enzyme Inhibition

Researchers have explored the inhibitory effects of 1,2,3-triazole hybrids on key enzymes involved in physiological processes. For example, novel acetohydrazide hybrid compounds containing furfuryloxy-1,2,3-triazole rings were evaluated for their effects on enzymes such as acetylcholinesterase (hAChE) and carbonic anhydrases (hCAI and hCAII) .

Synthetic Methodology

Efficient and sustainable synthetic methods are essential for drug development. A metal-free process has been reported for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid , which features the construction of the triazole ring under flow conditions . Such advances contribute to the availability of diverse triazole derivatives.

Bioisosteric Applications

The structural characteristics of 1,2,3-triazoles allow them to serve as linker units between active molecules or as bioisosteres for different functional groups . These properties enhance drug design and optimization.

Other Potential Applications

While the above fields highlight specific areas of research, 1,2,3-triazole derivatives continue to be explored for various other applications. These include potential roles in drug delivery, materials science, and bioconjugation.

作用机制

Target of Action

The primary targets of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride are mild steel surfaces in acidic environments . The compound acts as a corrosion inhibitor, preventing the degradation of the steel surface .

Mode of Action

2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride interacts with its targets by adsorbing onto the steel surface through physical and chemical bonds . This creates a protective barrier between the steel surface and the corrosive medium . The compound acts as a mixed type inhibitor, affecting both the anodic and cathodic reactions involved in the corrosion process .

Biochemical Pathways

The compound’s adsorption onto the steel surface can be explained by the presence of several heteroatom centers such as N, S, and O heteroatoms, and π-electrons .

Result of Action

The result of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride’s action is the significant reduction in corrosion of mild steel surfaces. The compound has been shown to achieve an inhibition efficiency of 95.3% at a concentration of 1.0 × 10 −3 M .

Action Environment

The action of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride is influenced by environmental factors such as the acidity of the environment. The compound has been studied as a corrosion inhibitor for mild steel in 1.0 M HCl solution . The effectiveness of the compound may vary under different environmental conditions.

未来方向

The future directions for research on 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their broad range of biological activities, these compounds hold immense potential to significantly advance medicinal chemistry .

属性

IUPAC Name |

2-(triazol-1-yl)acetohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.ClH/c5-7-4(10)3-9-2-1-6-8-9;/h1-2H,3,5H2,(H,7,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKDSSKQZSHGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)

![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2767192.png)

![1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767195.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)